molecular formula C9H20ClNO2 B12961397 (S)-2-Amino-7-methyloctanoic acid hydrochloride

(S)-2-Amino-7-methyloctanoic acid hydrochloride

Cat. No.: B12961397
M. Wt: 209.71 g/mol
InChI Key: OJXXTJOWXZJZQY-QRPNPIFTSA-N
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Description

(S)-2-Amino-7-methyloctanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of 2-aminooctanoic acid, with a methyl group attached to the seventh carbon atom The hydrochloride form indicates that it is combined with hydrochloric acid, making it more soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7-methyloctanoic acid hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of gaseous hydrochloric acid or thionyl chloride in the presence of methanol is common. These methods are efficient and scalable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7-methyloctanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-7-methyloctanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-methyloctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with receptors or transporters, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-7-methyloctanoic acid hydrochloride is unique due to its specific structure, which combines the properties of an amino acid with enhanced solubility provided by the hydrochloride form. This makes it particularly useful in aqueous environments and for applications requiring high solubility .

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

(2S)-2-amino-7-methyloctanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-7(2)5-3-4-6-8(10)9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1

InChI Key

OJXXTJOWXZJZQY-QRPNPIFTSA-N

Isomeric SMILES

CC(C)CCCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C)CCCCC(C(=O)O)N.Cl

Origin of Product

United States

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